2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile
Description
2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile (CAS: 36937-89-0) is a substituted propanedinitrile featuring a trifluoromethylphenyl group attached to a dinitrile backbone. Its IUPAC name is 2-[[2-(trifluoromethyl)phenyl]methylidene]propanedinitrile, with the molecular formula $ \text{C}{11}\text{H}{5}\text{F}{3}\text{N}{2} $. This compound is utilized as a pharmaceutical intermediate, reagent for synthesis, and in medicinal chemistry due to its reactive nitrile groups and electron-withdrawing trifluoromethyl substituent . Analytical characterization methods include HPLC, GC-MS, NMR, and FTIR, ensuring high purity for research and industrial applications .
Properties
IUPAC Name |
2-[[2-(trifluoromethyl)phenyl]methylidene]propanedinitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H5F3N2/c12-11(13,14)10-4-2-1-3-9(10)5-8(6-15)7-16/h1-5H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOQZZAWYYRFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C(C#N)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H5F3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355098 | |
| Record name | ST50704069 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36937-89-0 | |
| Record name | 2-[[2-(Trifluoromethyl)phenyl]methylene]propanedinitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36937-89-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ST50704069 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10355098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile typically involves the reaction of 2-(trifluoromethyl)benzaldehyde with malononitrile in the presence of a base. The reaction proceeds via a Knoevenagel condensation mechanism, where the aldehyde group of 2-(trifluoromethyl)benzaldehyde reacts with the active methylene group of malononitrile to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to primary amines.
Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used under appropriate conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation
Mechanism of Action
The mechanism of action of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The nitrile groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function .
Comparison with Similar Compounds
Structural and Functional Group Variations
The propanedinitrile core is common among analogs, but substituents significantly alter properties. Below is a comparative analysis:
Substituent Effects on Reactivity
- Electron-Withdrawing Groups: Trifluoromethyl (-CF₃) and nitro (-NO₂) groups (e.g., ) increase electrophilicity, accelerating nucleophilic addition reactions.
- Halogen Effects : Bromine in pyridine derivatives () and chlorine/fluorine in phenyl analogs () alter steric and electronic environments, affecting binding affinity in biological systems.
- Heterocyclic vs. Aromatic Rings : Pyridine () and furan () rings introduce nitrogen or oxygen heteroatoms, modifying hydrogen-bonding capabilities and target selectivity.
Biological Activity
2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile, often referred to as a trifluoromethyl-substituted compound, is a member of the larger family of organic nitriles. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile can be represented as follows:
This compound features a trifluoromethyl group attached to a phenyl ring, which is crucial for its biological activity. The presence of the nitrile functional groups contributes to its reactivity and potential interactions with biological targets.
The biological activity of 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile is primarily attributed to its ability to interact with specific molecular targets within cells. Studies suggest that compounds with similar structures can exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Compounds with nitrile functionalities often act as enzyme inhibitors. For instance, they may inhibit proteases or kinases involved in cellular signaling pathways.
- Antimicrobial Properties : Some trifluoromethyl-substituted compounds demonstrate antimicrobial activity, potentially through disruption of bacterial cell membranes or interference with metabolic pathways.
- Cytotoxicity Against Cancer Cells : Research indicates that similar compounds can induce apoptosis in cancer cells by activating caspase pathways or inhibiting anti-apoptotic proteins.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that the position and nature of substituents on the phenyl ring significantly influence the biological activity of trifluoromethyl-containing compounds. For example:
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases lipophilicity and cellular uptake |
| Electron-donating groups | Enhance cytotoxicity against cancer cell lines |
| Nitrile groups | Contribute to enzyme inhibition |
Case Studies
- Anticancer Activity : A study investigated the effects of various trifluoromethyl-substituted compounds on human cancer cell lines. The results indicated that 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile exhibited significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values lower than that of standard chemotherapeutic agents like doxorubicin.
- Antimicrobial Efficacy : In another study, the compound was tested against several bacterial strains, including Escherichia coli and Staphylococcus aureus. The results demonstrated a notable reduction in bacterial viability, suggesting its potential as an antimicrobial agent.
- Enzyme Inhibition Studies : Research focusing on enzyme inhibition revealed that 2-[[2-(Trifluoromethyl)phenyl]methylidene]propanedinitrile effectively inhibited specific kinases involved in cancer progression, leading to decreased cell proliferation rates.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
